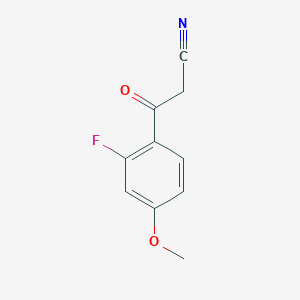

N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

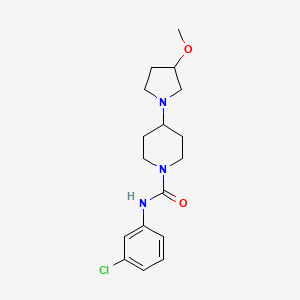

N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide, also known as DFB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a novel small molecule that has been synthesized and studied extensively for its various properties and effects.

Scientific Research Applications

Herbicidal Application

N-(2,6-difluorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide derivatives have shown promise as herbicides. One specific derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and good rice selectivity under glasshouse and flooded paddy conditions. This compound effectively controlled barnyard-grass and demonstrated low toxicity in various toxicological tests, making it suitable for agricultural use (Hwang et al., 2005).

Biological Activity and Applications

The structural and biological properties of similar acetamide derivatives have been a subject of significant research. A study on the compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide revealed the molecule's crystal structure and identified moderate herbicidal and fungicidal activities. The molecule's bioactivity was attributed to intramolecular hydrogen bonding and weak pi-pi interactions (霍静倩 et al., 2016).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the furan-2-yl and acetamide groups have been explored, particularly in the context of creating novel heterocyclic compounds with potential biological applications. For instance, the reaction of certain amines with acetic anhydride led to the formation of N-[3-methyl-2-(furan-2-yl)benzimidazol-5-yl]acetamide, which was further treated to obtain different derivatives. These compounds were investigated for potential electrophilic substitution reactions, which are essential for creating pharmacologically active molecules (Elchaninov & Aleksandrov, 2018).

Photovoltaic and Photophysical Properties

A study on benzothiazolinone acetamide analogs provided insights into their vibrational spectra, electronic properties, and potential applications in dye-sensitized solar cells (DSSCs). These compounds displayed good light harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Their nonlinear optical activity and interactions with Cyclooxygenase 1 (COX1) were also analyzed, indicating potential applications in medicinal chemistry (Mary et al., 2020).

properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O3/c17-12-3-1-4-13(18)11(12)9-19-16(21)8-10-7-15(23-20-10)14-5-2-6-22-14/h1-7H,8-9H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYNTPRSIQOLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)

![N1-(4-chlorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2360703.png)

![4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2360705.png)

![5-chloro-2-(methylsulfanyl)-N-(2-{[(thiophen-3-yl)methyl]sulfanyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2360708.png)

![(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B2360709.png)

![4-(2,4-Dichloroanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2360711.png)